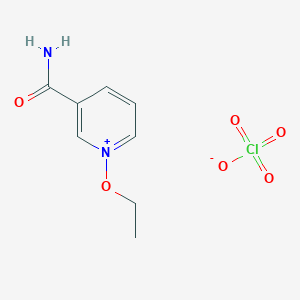![molecular formula C24H18N4O6 B14354572 (6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione is a complex organic molecule characterized by multiple aromatic rings and hydrazinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of hydrazine derivatives with aromatic aldehydes or ketones.
Cyclization Reactions: To form the cyclohexene ring structure.
Oxidation Reactions: To introduce the trione functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and hydrazine derivatives.
Aplicaciones Científicas De Investigación
(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential anti-cancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism by which (6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-[(2,3,4-trihydroxyphenyl)hydrazinylidene]cyclohex-4-ene-1,2,3-trione
- (E)-6-[[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione
Uniqueness
The uniqueness of (6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione lies in its specific arrangement of hydrazinyl and trione groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C24H18N4O6 |
|---|---|
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione |
InChI |
InChI=1S/C24H18N4O6/c29-19-11-9-17(21(31)23(19)33)27-25-15-5-1-13(2-6-15)14-3-7-16(8-4-14)26-28-18-10-12-20(30)24(34)22(18)32/h1-12,25-27,29,31,33H/b28-18+ |
Clave InChI |
UCCFSYYMXGWVON-MTDXEUNCSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC=C(C=C2)N/N=C/3\C=CC(=O)C(=O)C3=O)NNC4=C(C(=C(C=C4)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)NN=C3C=CC(=O)C(=O)C3=O)NNC4=C(C(=C(C=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)

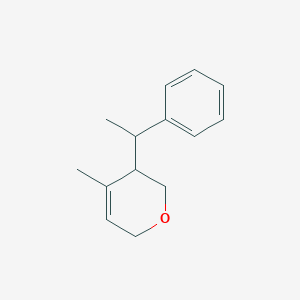
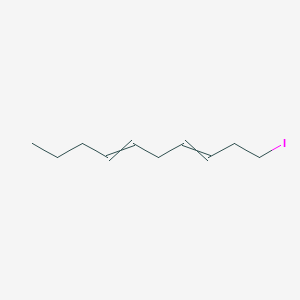
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
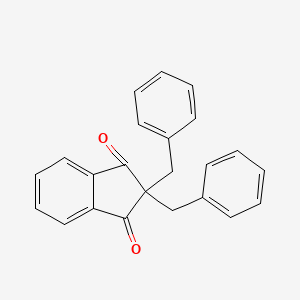
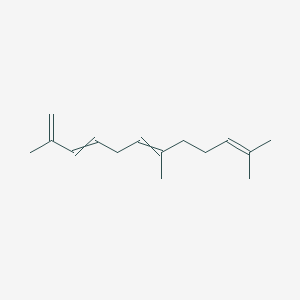
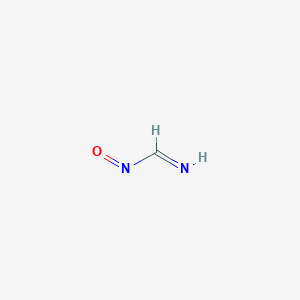
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
